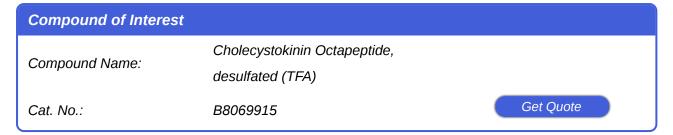


Structural Analysis of Desulfated Cholecystokinin Octapeptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin octapeptide (CCK-8) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system. Its biological activity is significantly modulated by the sulfation of a specific tyrosine residue. The desulfated form of CCK-8, while exhibiting lower affinity for the cholecystokinin-A (CCK1) receptor, still plays a significant role in physiological processes and serves as an important subject of structural and functional studies. This technical guide provides an in-depth analysis of the structural characteristics of desulfated CCK-8, details the experimental methodologies used for its structural elucidation, and outlines the signaling pathways it modulates.

Core Structural Features

The primary structure of desulfated cholecystokinin octapeptide consists of the amino acid sequence: Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2. Unlike its sulfated counterpart, the tyrosine residue at position 2 is not post-translationally modified with a sulfate group. This lack of sulfation profoundly influences its three-dimensional conformation and receptor binding affinity.

Solution-state Nuclear Magnetic Resonance (NMR) studies have been the primary method for elucidating the conformational preferences of desulfated CCK-8. These studies reveal a highly flexible molecule that exists in a dynamic equilibrium of various conformations. However, there



is a propensity for the peptide to adopt folded, turn-like structures, particularly in the C-terminal region, which is crucial for receptor interaction.

Quantitative Conformational Data

While a complete, high-resolution crystal structure of desulfated CCK-8 remains to be determined, NMR studies have provided valuable insights into its solution conformation. The following tables summarize representative conformational parameters. It is important to note that these values represent an average of the conformational ensemble present in solution.

Table 1: Representative Dihedral Angles for Desulfated CCK-8 in DMSO

Residue	Phi (φ) Angle (°)	Psi (ψ) Angle (°)	
Asp1	-	-	
Tyr2	-60 to -80	120 to 150	
Met3	-70 to -90	-30 to -50	
Gly4	70 to 90	-60 to -80	
Trp5	-90 to -110	130 to 150	
Met6	-80 to -100	-20 to -40	
Asp7	-150 to -170	140 to 160	
Phe8	-60 to -80	-	

Note: These are representative values derived from conformational studies and may vary based on solvent and temperature conditions.

Table 2: Representative Proton NMR Chemical Shifts (ppm) for Desulfated CCK-8 in DMSO-d6



Residue	NH	αН	Side Chain Protons
Asp1	8.35	4.60	2.70, 2.85 (βΗ)
Tyr2	8.15	4.45	6.70, 7.05 (ring)
Met3	8.05	4.35	2.05 (γΗ), 2.50 (εCΗ3)
Gly4	8.25	3.80, 3.95	-
Trp5	8.10	4.55	7.00-7.60 (ring)
Met6	8.00	4.30	2.00 (γΗ), 2.45 (εCΗ3)
Asp7	8.20	4.50	2.65, 2.80 (βΗ)
Phe8	7.90	4.65	7.20-7.35 (ring)

Note: Chemical shifts are highly dependent on experimental conditions. These are approximate values for illustrative purposes.

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

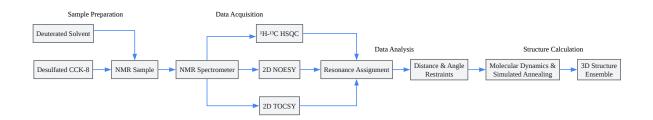
Methodology:

- Sample Preparation: Desulfated CCK-8 is dissolved in a deuterated solvent, typically dimethyl sulfoxide (DMSO-d6) or water (H2O/D2O mixture), to a concentration of 1-5 mM. A suitable internal standard, such as tetramethylsilane (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), is added for referencing the chemical shifts.
- Data Acquisition: A suite of one-dimensional (1D) and two-dimensional (2D) NMR
 experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).
 - 1D ¹H NMR: Provides initial information on the number and types of protons in the molecule.



- 2D TOCSY (Total Correlation Spectroscopy): Used to identify protons within the same amino acid spin system.
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the tertiary structure.
- 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds.
- ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.
- Data Processing and Analysis:
 - The acquired NMR data is processed using specialized software (e.g., TopSpin, NMRPipe).
 - Resonance assignment is performed by systematically connecting spin systems identified in the TOCSY spectra and sequencing them based on sequential NOEs (dαN(i, i+1), dNN(i, i+1)).
 - Distance restraints are derived from the intensities of NOE cross-peaks.
 - Dihedral angle restraints can be estimated from J-coupling constants measured from highresolution 1D or 2D spectra.
- Structure Calculation: The experimental restraints (distances and dihedral angles) are used as input for molecular dynamics and simulated annealing calculations to generate an ensemble of structures consistent with the NMR data.





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A simplified workflow for determining the 3D structure of a peptide using NMR spectroscopy.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.

Methodology:

- Sample Preparation: A stock solution of desulfated CCK-8 is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4). The final concentration for far-UV CD is typically in the range of 0.1-0.2 mg/mL. The buffer itself must be transparent in the far-UV region.
- Data Acquisition:
 - The CD spectrum is recorded on a spectropolarimeter.
 - A baseline spectrum of the buffer is recorded first and subtracted from the sample spectrum.
 - The far-UV spectrum is typically scanned from 190 nm to 250 nm.



- Measurements are often performed at a controlled temperature.
- Data Analysis:
 - The raw data (ellipticity) is converted to mean residue ellipticity $[\theta]$.
 - The resulting spectrum is analyzed to estimate the percentage of different secondary structural elements (α-helix, β-sheet, random coil) using deconvolution algorithms. A spectrum with a strong negative band around 200 nm is characteristic of a predominantly random coil structure, which is often observed for flexible peptides like desulfated CCK-8.

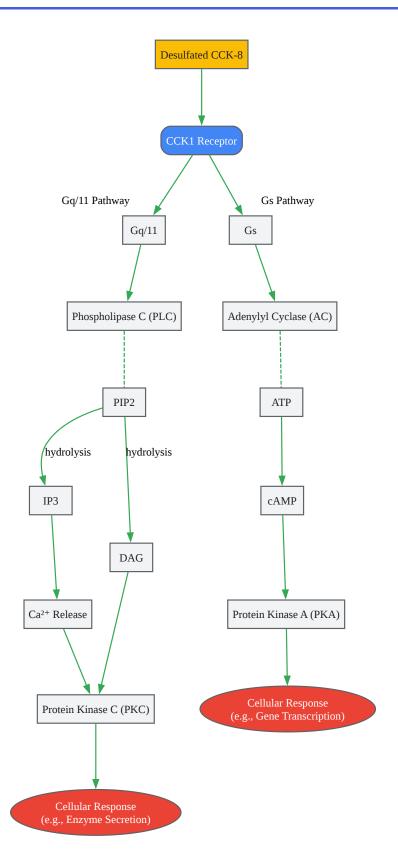
Signaling Pathways

Desulfated CCK-8 exerts its biological effects by binding to cholecystokinin receptors, primarily the CCK1 and CCK2 receptors (also known as CCKA and CCKB receptors, respectively), which are G-protein coupled receptors (GPCRs). The affinity of desulfated CCK-8 is significantly lower for the CCK1 receptor compared to its sulfated form, while it retains high affinity for the CCK2 receptor.

CCK1 Receptor Signaling

Activation of the CCK1 receptor by CCK peptides, including the desulfated form, primarily couples to Gq/11 and Gs G-proteins, initiating a cascade of intracellular events.





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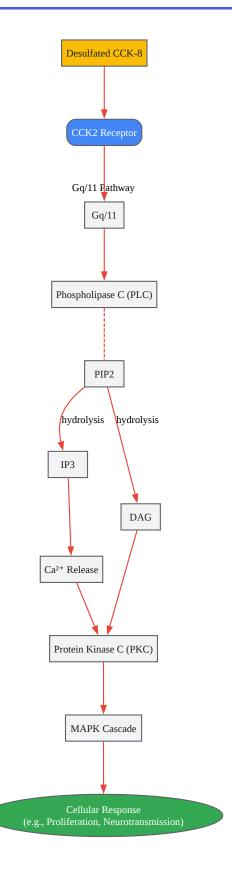
CCK1 receptor signaling pathways activated by desulfated CCK-8.



CCK2 Receptor Signaling

The CCK2 receptor, for which desulfated CCK-8 has high affinity, is coupled to the Gq/11 G-protein, leading to the activation of the phospholipase C pathway.





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CCK2 receptor signaling pathway activated by desulfated CCK-8.



Conclusion

The structural analysis of desulfated cholecystokinin octapeptide reveals a flexible peptide with a propensity for folded conformations in its C-terminal region. While a definitive high-resolution structure is yet to be determined, a combination of NMR and CD spectroscopy provides significant insights into its conformational landscape. Understanding the structure of desulfated CCK-8 is intrinsically linked to its function, particularly its differential binding to CCK receptor subtypes and the subsequent activation of distinct intracellular signaling cascades. Further research, including the potential for co-crystallization with its receptors, will undoubtedly provide a more detailed picture of the structure-function relationship of this important signaling molecule.

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